Resorcinol

Description

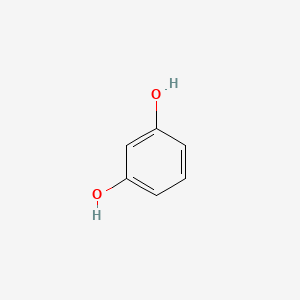

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMLBKRAJCXXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Record name | RESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESORCINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26982-54-7, 6025-45-2 (di-hydrochloride salt) | |

| Record name | 1,3-Benzenediol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26982-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resorcinol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021238 | |

| Record name | Resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Resorcinol is a very white crystalline solid that becomes pink on exposure to light if not completely pure. Burns although ignition is difficult. Density approximately 1.28 g / cm3. Irritating to skin and eyes. Toxic by skin absorption. Used to make plastics and pharmaceuticals., Liquid; Other Solid; Pellets or Large Crystals, White needles, plates, crystals, flakes, or powder with a faint odor. [Note: Turns pink on exposure to air or light, or contact with iron.]; [NIOSH], Solid, WHITE CRYSTALS. TURNS PINK ON EXPOSURE TO AIR AND LIGHT OR ON CONTACT WITH IRON., White needle-like crystals, White needles, plates, crystals, flakes, or powder with a faint odor. Turns pink on exposure to light if not completely pure., White needles, plates, crystals, flakes, or powder with a faint odor. [Note: Turns pink on exposure to air or light, or contact with iron.] | |

| Record name | RESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Resorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | RESORCINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Resorcinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/590/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | RESORCINOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/85 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Resorcinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0543.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

531 to 536 °F at 760 mmHg (NTP, 1992), 280 °C, but volatilizes at lower temperature and is slightly volatile with steam, 178.00 °C. @ 16.00 mm Hg, 280 °C, 531 °F | |

| Record name | RESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | RESORCINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RESORCINOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/85 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Resorcinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0543.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

261 °F (NTP, 1992), 261 °F, 261 °F (Closed cup), 127 °C (261 °F) (Closed cup), 261 °F (127 °C) (Closed cup), 127 °C c.c. | |

| Record name | RESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Resorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | RESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESORCINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RESORCINOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/85 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Resorcinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0543.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), In water, 7.17X10+5 mg/L at 25 °C, 1 g dissolves in 0.9 mL water at room temperature, 0.2 mL water at 80 °C, 1 g dissolves in 0.9 mL alcohol; freely soluble in ether, glycerol; slightly soluble in chloroform, Very soluble in carbon tetrachloride; soluble in ethanol, ethyl ether; slightly soluble in benzene, chloroform, Soluble in DMSO /dimethyl sulfoxide/, acetone at greater than or equal to 100 mg/mL at 18 °C, 717 mg/mL at 25 °C, Solubility in water, g/100ml: 140, soluble in water, moderately soluble (in ethanol), 110% | |

| Record name | RESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | RESORCINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Resorcinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/590/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Resorcinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0543.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.278 g/cu cm at 20 °C, Density of saturated air: 1.0739 (Air = 1); Percent in saturated air: 2.64% by volume (25 °C), Density, solid (g/cu cm; 20 °C): 1.278 (alpha-phase), 1.327 (beta phase); Density aqueous solution (5.0 mol/L, 20 °C): 1.1101 g/cu cm, 1.28 g/cm³, 1.27 at 68 °F, 1.27 | |

| Record name | RESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESORCINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RESORCINOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/85 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Resorcinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0543.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.79 (Air = 1), 3.79 | |

| Record name | RESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESORCINOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/85 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 227.1 °F ; 0.0002 mmHg at 77 °F (NTP, 1992), 0.000489 [mmHg], Vapor pressure = 1 mm Hg at 108.4 °C, 4.89X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.065, 0.0002 mmHg at 77 °F, (77 °F): 0.0002 mmHg | |

| Record name | RESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Resorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | RESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RESORCINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RESORCINOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/85 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Resorcinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0543.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Technical /USP/ grade resorcinol has 99% min resorcinol content & contains small amt of phenol & catechol as impurities. In japan, technical resorcinol has ... fp of 108.5 °C min; 0.5% max water; & 0.1% max residue on ignition. Chief impurities are other hydroquinone isomers., Maximum limits of impurities: Residue after ignition (0.01%), Insoluble matter (0.005%), Acidity (0.02%), Diresorcinol and Phenol (0.001%). | |

| Record name | RESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White needle-like crystals, Needles from benzene; platelets from water, Rhombic tablets and pyramids, Platelets from ethanol. Very white crystals, For more Color/Form (Complete) data for RESORCINOL (6 total), please visit the HSDB record page. | |

CAS No. |

108-46-3 | |

| Record name | RESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Resorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resorcinol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | resorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | resorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Resorcinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUL4LO94HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | RESORCINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RESORCINOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/85 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Resorcinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/VG92DDA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

228 to 232 °F (NTP, 1992), 109.8 °C, Heat of fusion at mp: 21.0 kJ/mol; Heat of vaporization (kJ/mol): 78.2 at 110 °C, 75.2 at 150 °C, 72.0 at 190 °C, 111 °C, 110 °C, 228-232 °F, 228 °F | |

| Record name | RESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESORCINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | RESORCINOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | RESORCINOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/85 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Resorcinol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0543.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies for Resorcinol and Its Derivatives

Classical and Industrial Resorcinol (B1680541) Synthesis Routes

Historically, the industrial production of this compound has relied on methods involving the modification of benzene (B151609) derivatives. These processes, while established, often present challenges related to harsh reaction conditions and the generation of significant by-products. cnchemshop.com

Disulfonation-Hydrolysis Processes

One of the formerly common industrial methods for producing this compound involved the disulfonation of benzene followed by hydrolysis of the resulting 1,3-benzenedisulfonate. cnchemshop.comwikipedia.orgatamanchemicals.com This process typically begins with the treatment of benzene with fuming sulfuric acid (oleum) to form benzene-1,3-disulfonic acid. google.comquickcompany.in The disulfonic acid is then subjected to alkaline fusion, usually with sodium hydroxide (B78521), at high temperatures. cnchemshop.comgoogle.com This fusion step replaces the sulfonic acid groups with hydroxyl groups, yielding the alkali metal salt of this compound. google.comquickcompany.in Subsequent acidification with a mineral acid, such as hydrochloric or sulfuric acid, liberates this compound. google.com

While cost-effective and widely used in the past, this method has largely been discarded due to the generation of substantial amounts of sulfur-containing waste, posing environmental challenges. wikipedia.orgatamanchemicals.com

Dechlorination of Halogenated Precursors

Another approach to synthesizing this compound involves the dechlorination of halogenated precursors, although this method may be less common for large-scale industrial production compared to other routes. Research has explored the synthesis of this compound from 1,3-dichlorobenzene (B1664543), particularly in the context of surface reactions and electron-induced processes. mdpi.com For instance, studies have shown that this compound can be synthesized from 1,3-dichlorobenzene in a water ice environment through de-chlorination reactions, either directly on a gold surface or via low-energy electron irradiation. mdpi.com These processes involve the decomposition of the chlorinated compound into radicals that subsequently react with water molecules. mdpi.com While these methods demonstrate the feasibility of producing this compound through dechlorination, they are often discussed in the context of specific research or niche applications rather than mainstream industrial synthesis.

Production from Natural Resins

Historically, this compound could also be obtained from natural sources. It was found that melting certain resins, such as galbanum and asafoetida, with potassium hydroxide could yield this compound. wikipedia.orgatamanchemicals.com Another historical method involved the distillation of Brazilwood extract. wikipedia.orgatamanchemicals.com These methods are primarily of historical interest and are not significant for current industrial production due to limited yields and the availability of more efficient synthetic routes.

Contemporary and Sustainable this compound Synthesis Approaches

Modern chemical research focuses on developing more efficient, environmentally friendly, and sustainable methods for this compound synthesis, addressing the drawbacks of traditional routes.

One-Pot Synthesis Techniques

One-pot synthesis techniques aim to simplify the production process by conducting multiple chemical reactions in a single vessel, thereby reducing reaction steps, minimizing waste, and potentially lowering energy consumption. Research into one-pot synthesis of this compound and its derivatives is ongoing. For example, a one-pot method for synthesizing 4-n-butyl this compound, a this compound derivative, involves reacting this compound with an alkali and then with a Lewis acid in a single reaction vessel. patsnap.com Another reported one-pot process describes the synthesis of this compound from m-phenylenediamine (B132917) using sodium nitrite (B80452) and a solid-supported acid catalyst. google.comchemicalbook.com This method is highlighted for its milder reaction conditions, shorter reaction time, and environmental friendliness, with the added benefit of a reusable catalyst. google.com

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives is an active area of research, driven by the desire to create compounds with tailored properties for specific applications. The presence of activating hydroxyl groups on the aromatic ring makes this compound susceptible to various electrophilic substitution reactions, primarily at the 2, 4, and 6 positions. jyu.fijyu.fimdpi.com While position 2 exhibits the highest electron density, steric hindrance often directs reactions to the 4 and 6 positions. mdpi.com

Esterification and Functionalization Strategies

Esterification is a common strategy for modifying the hydroxyl groups of this compound, leading to the formation of esters. This reaction involves the addition of water to a molecule, facilitating the conversion of derivatives or precursors into this compound or its esters. researchgate.net Starting materials can include phenolic compounds with ester groups, such as esters of this compound, like this compound diacetate. researchgate.net Hydrolysis, typically catalyzed by acids or bases, cleaves the ester bonds, often at elevated temperatures to enhance the reaction rate. researchgate.net

Beyond simple esterification, various functionalization strategies are employed to introduce diverse substituents onto the this compound core. For instance, sulfonyl esterification of the phenolic hydroxyls of resorcinarenes, which are cyclic oligomers derived from this compound, has been reported. jyu.fijyu.fi Functionalization at the 2-position of the this compound ring in resorcinarenes, located between the two hydroxyl groups, can involve the addition of halogens and chiral aminomethylated groups. jyu.fijyu.fi

Research has also explored the synthesis of new this compound derivatives through reactions with various reagents. One study describes the preparation of di-substituted pharmaceutical compounds by reacting a this compound precursor with acetic acid and zinc dichloride as catalysts, followed by reaction with chloroacetic acid and sodium hydroxide. jmchemsci.com The carboxyl group was then converted to an acid chloride using SOCl₂, which was subsequently reacted with amino drugs like Sulfadiazine, Theophylline, Paracetamol, and 4-amino antipyrine (B355649) to yield new compounds. jmchemsci.com

Preparation of Multi-Substituted Compounds

The synthesis of multi-substituted this compound derivatives presents a significant challenge and is an area of ongoing investigation. Traditional methods for synthesizing substituted resorcinols can be difficult to achieve except by starting directly from this compound itself. nih.gov However, novel methodologies are being developed to overcome these limitations.

One approach involves a multicomponent strategy utilizing Michael addition, pericyclization, and rearrangement reactions. nih.gov This method provides access to highly substituted this compound derivatives. nih.gov For example, the combination of methyl 3,7-dioxo-2-diazo-4-octenoate, derived from the zinc triflate-catalyzed Mukaiyama-Michael reaction of methyl 3-tert-butylsilyloxy-2-diazobutenoate and 4-methoxy-3-buten-2-one, with Michael acceptors such as methyl vinyl ketone, N-phenylmaleimide, and β-nitrovinylarenes in the presence of a base catalyst allows for the efficient one-pot synthesis of highly substituted this compound derivatives. nih.govresearchgate.net

Another strategy for preparing differentially substituted this compound derivatives utilizes 1,3-difluorobenzene (B1663923) as a starting material and employs sequential nucleophilic aromatic substitution (SNAr) reactions to generate desymmetrized products. researchgate.netacs.org This method has been investigated for its scope and limitations, particularly concerning the second SNAr reaction on deactivated 1-alkoxy-3-fluorobenzene intermediates. researchgate.netacs.org

The direct oxidation of diketones has also been explored for the synthesis of multi-substituted this compound derivatives. One method involves the oxidation of multi-substituted 1,3-cyclohexanediones with Pd/C and a catalytic amount of potassium carbonate under an ethylene (B1197577) atmosphere, affording this compound derivatives in good yields. kobe-u.ac.jp

Chemoenzymatic Synthesis of this compound Analogues

Chemoenzymatic synthesis, which combines the selectivity of enzymatic transformations with the versatility of traditional organic synthesis, has emerged as a powerful approach for the preparation of complex molecules, including this compound analogues and natural products derived from this compound scaffolds. researchgate.netnih.govresearchgate.netnih.gov This strategy leverages the exquisite regio- and stereochemical control offered by enzymes. rsc.org

Flavin-dependent monooxygenases (FDMOs) are a class of enzymes that have been utilized for the hydroxylative dearomatization of this compound compounds. researchgate.netnih.gov For instance, the Narayan group has fingerprinted enzymes like TropB, AzaH, and SorbC, which catalyze the oxidative dearomatization of this compound derivatives with orthogonal selectivities. researchgate.netnih.gov AzaH and TropB can functionalize the C3 position of this compound derivatives, yielding the (R)-product, while SorbC forms the (S)-α-quinol at C5. nih.gov

Enzymes can also be used in specific steps within a synthetic route to introduce functionality or stereochemistry that is challenging to achieve through purely chemical means. For example, the non-heme iron (NHI) dependent monooxygenase ClaD has been used to perform the benzylic hydroxylation of a this compound precursor, which then undergoes spontaneous water loss to form an ortho-quinone methide intermediate. researchgate.netnih.gov This intermediate can be trapped with a chiral dienophile to complete the synthesis of complex natural products like xyloketal D. researchgate.netnih.gov

Chemoenzymatic methods have also shown promise in the synthesis of saccharide-coated nanoparticles involving this compound analogues. rsc.org While traditional chemical condensation methods were found to be ineffective for more complex saccharides, enzymatic transformations, such as the conversion of an N-acetylglucosamine (GlcNAc) adduct into an N-acetyllactosamine (LacNAc) adduct using β-1,4-galactosyltransferase 1 (β4Gal-T1), demonstrated the potential of chemoenzymatic methods to provide adducts with complex glycans. rsc.org

Example Research Findings on Multi-Substituted this compound Synthesis

| Starting Material | Reagents/Conditions | Product Type | Key Outcome/Yield | Source |

| 1,3-difluorobenzene | Sequential SNAr reactions with various alcohols | Differentially substituted resorcinols | High-yielding | researchgate.netacs.org |

| Multi-substituted 1,3-cyclohexanediones | 5% Pd/C, K₂CO₃ (cat.), Ethylene (3 atm), Acetonitrile (B52724) | This compound derivatives | Good yield | kobe-u.ac.jp |

| Enedione-diazoester derivatives | Base catalyst, Michael acceptors (e.g., methyl vinyl ketone, N-phenylmaleimide) | Highly substituted resorcinols | Convenient access | nih.govresearchgate.net |

Example Research Findings on Chemoenzymatic Synthesis

| Enzyme Class | Substrate Type | Reaction Type | Outcome/Selectivity | Source |

| Flavin-dependent monooxygenases | This compound derivatives | Oxidative dearomatization | Regio- and stereoselective product formation | researchgate.netnih.govresearchgate.net |

| Non-heme iron dependent monooxygenase (ClaD) | This compound precursor | Benzylic hydroxylation | Formation of ortho-quinone methide intermediate | researchgate.netnih.gov |

| β-1,4-Galactosyltransferase 1 (β4Gal-T1) | GlcNAc adduct | Glycosylation | Formation of LacNAc adduct with complex glycans | rsc.org |

Reaction Mechanisms and Chemical Reactivity of Resorcinol

Electrophilic Aromatic Substitution Reactions of Resorcinol (B1680541)

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, where an electrophile substitutes a hydrogen atom on the aromatic ring. This compound's activation by the two hydroxyl groups facilitates these reactions. stackexchange.combritannica.com

Acylation Reaction Pathways and Regioselectivity

Acylation of this compound, a type of Friedel-Crafts reaction, involves the introduction of an acyl group onto the aromatic ring. This reaction typically requires a Lewis acid catalyst and an acylating agent such as an acid anhydride (B1165640) or acid halide. ajptr.com The regioselectivity of this compound acylation is influenced by the activating hydroxyl groups, directing the acyl group primarily to the ortho and para positions. ajptr.comacs.org

Studies have investigated the acylation of this compound using various acylating agents and catalysts. For instance, the acylation with acetic acid or acetic anhydride in the presence of Lewis acid catalysts like zinc chloride (ZnCl₂) has been explored. ajptr.comfuture4200.com Research indicates that regioselectivity can be influenced by factors such as the size of the acylating reagent and the specific catalyst used. ajptr.comacs.org For example, using adipic acid as an acylating agent with ZnCl₂ in carbon tetrachloride has been shown to lead to C-acylated products. ajptr.com

Enzymatic acylation of this compound derivatives has also been observed, demonstrating high chemo- and regioselectivity. An acyltransferase from Pseudomonas protegens (PpATase) has been shown to catalyze the acetylation of this compound derivatives, exclusively adding the acetyl group to the carbon at the ortho position of one hydroxyl group and the para position of the other (position 4). acs.orgresearchgate.net This enzymatic process highlights the significant influence of enzyme active site architecture on regiocontrol. acs.org

Data on the efficacy of different catalysts in the microwave-assisted acylation of this compound with acetic acid showed varying conversion rates and selectivity towards resoacetophenone (2',4'-dihydroxyacetophenone). future4200.com

| Catalyst | This compound Conversion (%) | Selectivity to Resoacetophenone (%) |

| Amberlyst-36 | 63.0 | High |

| Indion-130 | 53.7 | High |

| Other Catalysts | Lower | Varying |

Alkylation Reactions and Stereospecificity

Alkylation of this compound involves the addition of an alkyl group to the aromatic ring, another form of Friedel-Crafts reaction. Similar to acylation, the hydroxyl groups activate the ring, directing alkylation to the ortho and para positions. britannica.com

Enzymatic Friedel-Crafts alkylation of this compound rings has been observed in the biosynthesis of cylindrocyclophanes catalyzed by the enzyme CylK. chemrxiv.orgresearchgate.netchemrxiv.org This enzyme catalyzes sequential alkylation reactions between this compound nucleophiles and secondary alkyl chloride electrophiles. harvard.edu Notably, this enzymatic reaction exhibits remarkable stereospecificity, occurring with inversion of configuration at the alkyl chloride stereocenter. harvard.edu

Mechanistic studies of the CylK-catalyzed alkylation suggest a concerted double-activation mechanism. chemrxiv.orgchemrxiv.org The enzyme's active site is believed to orient the substrates and activate both the alkyl halide electrophile and the this compound nucleophile. chemrxiv.orgharvard.edu Activation of the this compound nucleophile may involve deprotonation by a specific amino acid residue (e.g., Asp440) or hydrogen bonding interactions, which enhances electron density at the reactive positions (like the 2-position). harvard.eduresearchgate.net The regioselectivity and stereospecificity are attributed to the precise orientation of the substrates within the enzyme's active site. chemrxiv.orgchemrxiv.org

Nitration Reactions

Nitration of this compound involves the introduction of one or more nitro groups onto the aromatic ring, typically using a nitrating mixture like concentrated nitric acid and sulfuric acid. wikipedia.orgresearchgate.net Due to the strong activating effect of the two hydroxyl groups, this compound is highly reactive towards nitration and can undergo polysubstitution. wikipedia.orgchemrj.org

Nitration of this compound can yield a mixture of products, including 2-nitrothis compound (B108372) and 4-nitrothis compound (or 6-nitrothis compound, which is equivalent to 4-nitrothis compound due to symmetry). chemrj.org Under vigorous conditions, such as using concentrated nitric acid in the presence of cold concentrated sulfuric acid, trinitrothis compound (styphnic acid) can be formed, which is an explosive compound. wikipedia.org

Studies on the nitration of this compound using different nitrating agents under microwave irradiation have shown varying yields. For instance, using metal nitrates with oxalic acid, copper(II) nitrate (B79036) ((CuNO₃)₂) yielded the highest amount of 2-nitrothis compound compared to other metal nitrates like sodium nitrate (NaNO₃) or potassium nitrate (KNO₃). chemrj.org

| Nitrating Agent (with Oxalic Acid) | Yield of 2-Nitrothis compound (%) |

| Cu(NO₃)₂ | 26.0 |

| NaNO₃ | Not specified (lower) |

| KNO₃ | 5.4 |

This compound can also react with nitrite (B80452) under acidic conditions, undergoing nitrosation at the C2 and C4 (or C6) positions of the benzene (B151609) ring, in contrast to catechol which undergoes nitration at the hydroxyl oxygen. researchgate.netnih.gov

Oxidation Mechanisms of this compound

This compound can undergo oxidation through various pathways, including electrochemical oxidation and reactions involving radical intermediates.

Electrochemical Oxidation Pathways

Electrochemical oxidation of this compound has been investigated using techniques such as cyclic voltammetry. rsc.orgresearchgate.netx-mol.net Studies indicate that the electrochemical oxidation of this compound is generally chemically and electrochemically irreversible across a wide pH range. rsc.orgresearchgate.netx-mol.netresearchgate.net

The mechanism of electrochemical oxidation is pH-dependent. At pH values below its first pKa, this compound undergoes a 1H⁺ and 1e⁻ oxidation process to form a radical. rsc.orgresearchgate.netx-mol.netrsc.org At pH values above its second pKa, the process becomes pH-independent and involves a 1e⁻ oxidation to form a radical. rsc.orgx-mol.netrsc.org Density functional theory (DFT) calculations support the (1H⁺) 1e⁻ oxidation as an energetically favorable pathway. rsc.orgx-mol.netresearchgate.net

The electrochemical oxidation of this compound can lead to the formation of electrochemically inert products that deposit on the electrode surface, causing fouling. rsc.orgresearchgate.net While theoretically, oxidation could lead to the formation of a quinone (e.g., 4-cyclohexene-1,3-dione), research suggests that this is not the only or primary pathway, and the formation of radical intermediates is significant. rsc.orgresearchgate.netresearchgate.net

Radical Intermediate Formation and Subsequent Dimerization/Polymerization

A key aspect of this compound oxidation, particularly electrochemical oxidation, is the formation of radical intermediates. ajptr.comchemrj.orgrsc.orgresearchgate.netresearchgate.net These radicals are highly reactive and readily undergo subsequent reactions, leading to the formation of dimers and polymers. rsc.orgresearchgate.netx-mol.netresearchgate.net

The polymerization process initiated by radical formation can result in the deposition of polymeric films on the electrode surface during electrochemical oxidation. rsc.orgresearchgate.net The formation of stable dimer/polymer products makes the oxidation process irreversible. rsc.org

Studies using DFT calculations have explored the potential energy profiles for different oxidation pathways, including monomer oxidation and radical monomer formation, confirming that the radical formation route is significant and can lead to the generation of various stable dimer products. rsc.org The role of the base electrolyte anion in facilitating proton dissociation from the initial radical ion, a crucial step in the polymerization chain reaction, has also been highlighted. acs.orgresearchgate.netnih.gov

The formation of these radical intermediates and their subsequent reactions are central to understanding the complex oxidation behavior of this compound and the formation of polymeric products.

Influence of pH on Oxidation Pathways and Proton Transfer

The electrochemical oxidation of this compound is significantly influenced by pH researchgate.netnih.gov. Studies using techniques like cyclic voltammetry and density functional theory (DFT) have provided insights into the mechanisms involved across different pH ranges rsc.orgrsc.org.

At pH values below its first acidic dissociation constant (pKa1), this compound undergoes a 1 proton (H⁺) and 1 electron (e⁻) oxidation process to form radicals rsc.orgrsc.org. The slope of the peak potential (Ep) against pH in this range has been reported to be around -54 mV pH⁻¹, indicating an equal number of protons and electrons transferred in the oxidation rsc.orgrsc.org.

In strongly alkaline solutions (pH > pKa2), the oxidation of this compound becomes independent of pH rsc.orgrsc.org. Under these conditions, the reactant is in a deprotonated state before the oxidation begins, and the process involves the removal of a single electron to form a radical species rsc.org.

Regardless of the pH, the oxidation of this compound appears to be chemically and electrochemically irreversible rsc.orgrsc.orgrsc.org. The radicals formed during the initial oxidation steps readily react further, often leading to the formation of dimers and polymers that can deposit on electrode surfaces researchgate.netrsc.orgrsc.org. This polymerization can cause electrode fouling, as observed in electrochemical studies researchgate.netrsc.orgrsc.org.

The influence of pH on proton transfer dynamics is also crucial in reactions involving this compound derivatives, such as in the electroreduction of CO₂ catalyzed by materials coated with this compound-formaldehyde resins acs.orgnih.gov. The acidity of the hydroxyl groups in these resins is higher than that of phenol (B47542) and increases with the degree of polymerization, facilitating proton transfer acs.orgnih.gov. This local tuning of proton transfer rates near the catalyst surface can significantly impact reaction pathways and product selectivity acs.orgnih.gov.

Detailed research findings on the electrochemical oxidation of this compound at different pH values highlight the complex interplay between proton and electron transfer. The following table summarizes some key observations:

| pH Range | Proposed Initial Oxidation Step | pH Dependence of Oxidation | Observed Outcome | References |

| pH < pKa1 | 1H⁺ + 1e⁻ transfer | Strongly dependent | Radical formation, followed by polymerization | rsc.orgrsc.org |

| pH > pKa2 | 1e⁻ transfer | Independent | Radical formation from deprotonated species, polymerization | rsc.orgrsc.orgrsc.org |

| Entire range | Irreversible | - | Dimer/polymer formation, electrode fouling | researchgate.netrsc.orgrsc.orgrsc.org |

Hydrolysis Reactions Involving this compound Derivatives

While this compound itself is readily soluble in water aakash.ac.innoaa.govcollegedunia.com, hydrolysis reactions are particularly relevant for its derivatives. Hydrolysis can occur under various conditions, including acid-catalyzed pathways google.com. For example, acid hydrolysis can be used to convert certain this compound derivatives into other compounds google.com.

Research on the hydrolysis of acetylated cannabinoid derivatives, some of which can be considered this compound derivatives due to their structural relationship to phenolic compounds, has shown that enzymatic hydrolysis can occur in the presence of human liver microsomes researchgate.net. This process, which involves the breaking of ester bonds by enzymes like carboxylesterases, highlights a type of hydrolysis reaction relevant to modified this compound structures researchgate.net.

Another instance where hydrolysis plays a role is in some traditional methods of this compound production. One such method involves the alkaline fusion of 1,3-benzenedisulfonic acid, followed by hydrolysis of the sulfonic acid groups to yield this compound cnchemshop.com.

Condensation Reactions of this compound

This compound is highly reactive in condensation reactions, particularly with aldehydes, due to the activated positions on its aromatic ring aakash.ac.inresearchgate.net. These reactions are crucial in the formation of various polymeric materials and macrocycles.

A prominent example is the condensation of this compound with formaldehyde (B43269), which is the basis for the production of this compound-formaldehyde resins patsnap.comresearchgate.net. This reaction can be catalyzed by both acids and bases, with the catalyst type and concentration influencing the reaction mechanism and the properties of the resulting polymer researchgate.netgoogle.com.

Under basic conditions, the reaction is believed to involve the deprotonation of this compound to form phenoxide anions, which then react with formaldehyde to form hydroxymethyl derivatives mdpi.comresearchgate.net. Subsequent condensation steps involve the formation of quinonemethide intermediates and Michael addition reactions between these intermediates and this compound anions mdpi.comresearchgate.net. Theoretical studies suggest that the formation of quinonemethide anions is particularly favorable under alkaline conditions mdpi.comresearchgate.net. The condensation leads to the formation of methylene (B1212753) linkages between this compound units, primarily at the 2,4'- and 4,4'-positions mdpi.com.

Acid-catalyzed condensation also occurs, typically involving the protonation of formaldehyde and subsequent electrophilic attack on the activated this compound ring researchgate.netcdnsciencepub.com. The reaction rate is generally lowest at slightly acidic pH values (around 4.0) google.com.